![molecular formula C9H11NO4S B183854 3-[(Phenylsulfonyl)amino]propanoic acid CAS No. 31867-78-4](/img/structure/B183854.png)
3-[(Phenylsulfonyl)amino]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylsulfonyl)amino]propanoic acid typically involves the reaction of beta-alanine with phenylsulfonyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Beta-alanine and phenylsulfonyl chloride.
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform.
Base: A strong base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of beta-alanine and phenylsulfonyl chloride.
Continuous Stirring: To ensure uniform mixing and reaction.
Purification: The product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylsulfonyl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino propanoic acids depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylsulfonyl)amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, altering their function and activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)propionic acid: Similar structure but lacks the amino group.
N-(Phenylsulfonyl)glycine: Similar sulfonyl group but attached to glycine instead of beta-alanine.
Phenylsulfonylmethane: Contains the sulfonyl group but attached to a methane backbone.
Uniqueness
3-[(Phenylsulfonyl)amino]propanoic acid is unique due to the presence of both an amino group and a phenylsulfonyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Biological Activity
3-[(Phenylsulfonyl)amino]propanoic acid, a compound featuring a phenylsulfonyl group attached to a propanoic acid backbone, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.
The synthesis of this compound typically involves the reaction of beta-alanine with phenylsulfonyl chloride under basic conditions. Key aspects of the synthesis include:
- Reactants : Beta-alanine and phenylsulfonyl chloride.
- Solvent : Anhydrous solvents such as dichloromethane or chloroform.
- Base : Strong bases like sodium hydroxide or potassium carbonate.
- Temperature : The reaction occurs at room temperature or slightly elevated temperatures to ensure complete conversion.
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and enzyme inhibition.
Antimicrobial Activity
Research indicates that this compound demonstrates antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the exact pathways .
Enzyme Inhibition
The compound has been shown to inhibit key enzymes such as:
- Acetylcholinesterase
- Butyrylcholinesterase
These enzymes are crucial in neurotransmission, and their inhibition may have implications for treating neurodegenerative diseases like Alzheimer's disease .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes, blocking substrate access.
- Protein Modification : It can covalently attach to proteins, altering their function and activity.
- Signaling Pathways : The compound may influence pathways related to inflammation and microbial growth.
Research Findings
Several studies have explored the biological effects and potential therapeutic applications of this compound:
- Antioxidant Properties : Preliminary findings suggest that it may possess antioxidant capabilities, protecting cells from oxidative stress.
- In Vitro Studies : In vitro assessments have demonstrated its effectiveness against biofilm formation in bacterial strains, indicating potential for use in treating chronic infections .
- Toxicological Profile : While some studies predict a low therapeutic index due to high plasma protein binding, others indicate favorable pharmacokinetic properties for specific derivatives .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Details | Biological Activity |
---|---|---|
3-(Phenylsulfonyl)propionic acid | Lacks amino group; simpler structure | Limited antibacterial properties |
N-(Phenylsulfonyl)glycine | Sulfonyl group attached to glycine | Moderate enzyme inhibition |
Phenylsulfonylmethane | Sulfonyl group attached to methane | Minimal biological activity |
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the established synthetic routes for 3-[(Phenylsulfonyl)amino]propanoic acid, and how can its purity be validated?
A1. Synthesis : A common method involves coupling phenylsulfonyl chloride with β-alanine derivatives under basic conditions. For example, analogous protocols (e.g., sulfonamide formation in ) use aryl isocyanates with amines in dichloromethane (DCM) and 4-dimethylaminopyridine (4-DMAP) as a catalyst . Adjustments may include substituting β-alanine for the amine component. Purity Validation :
- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade compounds).
- Spectroscopy : H/C NMR to confirm structural integrity (e.g., phenylsulfonyl proton signals at δ 7.5–8.0 ppm).
- Elemental Analysis : Verify C, H, N, S ratios .
Q. Advanced Structural Modifications
Q. Q2. How can functional groups be introduced to modulate the bioactivity of this compound derivatives?
A2. Halogenation : Electrophilic aromatic substitution (e.g., bromine in acetic acid) on the phenyl ring can enhance lipophilicity and binding affinity (see for analogous thiazole derivatives) . Side-Chain Modifications :
- Acylation : React the amino group with acyl chlorides to create amide-linked prodrugs.
- Sulfonamide Variants : Replace phenylsulfonyl with heteroaromatic sulfonyl groups (e.g., pyridyl) to alter electronic properties .
Validation : Monitor reaction progress via TLC and characterize intermediates via FT-IR (e.g., C=O stretch at ~1650 cm) .
Q. Biological Activity Profiling
Q. Q3. What methodologies are used to evaluate the anticancer potential of this compound derivatives?
A3. In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Apoptosis : Flow cytometry with Annexin V/PI staining.
Mechanistic Studies : - Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., tyrosine kinase inhibition in ) .
- ROS Scavenging : DCFH-DA assay to assess antioxidant properties linked to anticancer effects .
Q. Resolving Data Contradictions
Q. Q4. How should researchers address discrepancies in reported biological activities of structurally similar derivatives?
A4. Systematic Analysis :
- Structural Comparisons : Use X-ray crystallography (e.g., ) or DFT calculations to identify conformational differences impacting activity .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Cross-reference PubChem bioactivity data () with peer-reviewed studies to identify outliers .
Q. Computational Modeling
Q. Q5. What in silico strategies predict the pharmacokinetic properties of this compound?
A5. Tools and Methods :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability.
- Docking Studies : AutoDock Vina to simulate interactions with targets like COX-2 or EGFR (based on sulfonamide’s role in enzyme inhibition) .
Validation : Compare computational results with experimental LogP (e.g., HPLC-derived) and plasma protein binding assays .
Q. Safety and Handling
Q. Q6. What safety protocols are recommended for handling this compound in laboratory settings?
A6. Hazard Mitigation :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (per SDS guidelines in ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors.
Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. Crystallographic Analysis
Q. Q7. How does hydrogen bonding influence the solid-state structure of this compound?
A7. Dimer Formation : Single-crystal X-ray diffraction (as in ) reveals O–H⋯O hydrogen bonds between carboxylic acid groups, creating inversion dimers. Packing Effects : The phenylsulfonyl group’s planarity promotes π-π stacking, affecting solubility and crystallinity .
Q. Stability and Storage
Q. Q8. What conditions ensure long-term stability of this compound?
A8. Storage :
Properties
IUPAC Name |
3-(benzenesulfonamido)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-7-10-15(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJDWBJMSUIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329051 | |
Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31867-78-4 | |
Record name | 3-[(phenylsulfonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50329051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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